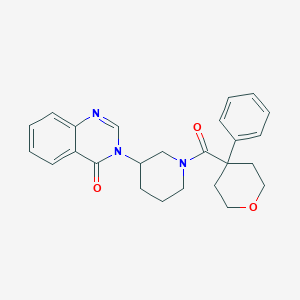

3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of quinazolinone derivatives and has been studied for its potential use in various fields such as medicinal chemistry, pharmacology, and biochemistry.

科学的研究の応用

Antitubercular Activity

A series of novel compounds, including 3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, were synthesized and evaluated for their antitubercular activity. These compounds exhibited significant inhibition of Mycobacterium tuberculosis growth in vitro, with some demonstrating excellent antitubercular activity at minimal inhibitory concentrations (MICs) of less than 6.25 µg/mL (Pandit & Dodiya, 2012).

AChE Inhibition for Neurodegenerative Disorders

Research into pyrazolo[3,4-b]quinoline-3-carbonitriles, closely related to the compound , revealed their potential as acetylcholinesterase (AChE) inhibitors. These compounds, including analogs of 3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, demonstrated promising efficacy in inhibiting AChE, which is relevant for the treatment of neurodegenerative disorders such as Alzheimer's disease (Sumesh et al., 2020).

Antimycobacterial Activity

Studies have shown that derivatives of quinazolin-4(3H)-one possess antimycobacterial activity. Compounds structurally related to 3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one were synthesized and evaluated against various Mycobacterium species, demonstrating significant inhibitory activity (Quiroga et al., 2014).

Potential in Cancer Treatment

Quinazoline derivatives, including those structurally similar to the compound , have been explored for their potential in treating various cancers. These compounds have shown efficacy in inhibiting the growth of cancer cells by modulating the expression of specific genes and proteins involved in cancer progression. Their action mechanisms include blocking receptor tyrosine kinases, epidermal growth factor receptors, and other targets relevant to colorectal cancer (Moorthy et al., 2023).

作用機序

Target of Action

The primary targets of the compound “3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one” are currently unknown . Piperidine derivatives, such as this compound, are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . Therefore, the compound’s primary targets could be diverse depending on its specific pharmacological application.

Mode of Action

It’s known that piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various biologically active compounds .

Biochemical Pathways

Given the broad range of pharmaceutical applications of piperidine derivatives, it’s likely that multiple pathways could be affected .

Result of Action

The biological and pharmacological activity of piperidine derivatives is well-documented, suggesting that this compound could have significant effects at the molecular and cellular level .

特性

IUPAC Name |

3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c29-23-21-10-4-5-11-22(21)26-18-28(23)20-9-6-14-27(17-20)24(30)25(12-15-31-16-13-25)19-7-2-1-3-8-19/h1-5,7-8,10-11,18,20H,6,9,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKSANQYTASJKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2(CCOCC2)C3=CC=CC=C3)N4C=NC5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Formylphenoxy)-N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]acetamide](/img/structure/B2834001.png)

![4-Chlorophenyl [6-(phenylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B2834003.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2834009.png)

![N-(3-bromophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2834012.png)

![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B2834017.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2834018.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2834019.png)